N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Description
The compound “N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is a derivative of 1H-benzo[d]imidazole . The 1H-benzo[d]imidazole derivatives have been found to have a variety of biological activities . They are DNA minor groove-binding ligands (MGBLs) that form non-covalent interactions with the minor groove of DNA and continue to be promising drug candidates in the discovery of potential new anticancer agents .
Synthesis Analysis
The synthesis of such compounds involves the use of different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The specific synthesis process of this compound was not found in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzimidazole ring. Its planar structure enables π-π stacking, π-π T-shaped interactions and the presence of NH group could serve as H-bond donor as well acceptor site .Scientific Research Applications
Anticancer Properties:
- Recent studies have shown that derivatives of this compound possess significant anticancer activity. For instance, compounds 5g and 6f demonstrated potent effects against the human prostate cancer cell line DU-145, with IC50 values of 0.68 μM and 0.54 μM, respectively . These findings suggest that further exploration of its antitumor properties is warranted.
- The compound effectively inhibits microtubule assembly formation in DU-145 cells. This inhibition could be leveraged for developing novel anticancer agents that target microtubules .
Organic Synthesis and Methodology
The synthesis of this compound involves interesting chemistry, making it relevant in the field of organic synthesis:
C–N Bond Formation:- A versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine. This approach provides a general and inexpensive route to access the compound .
Drug Solubility and Oral Absorption Enhancement
In drug development, solubility and oral absorption are critical factors. Consider the following:
Enhanced Solubility:- Molecular design modifications, such as replacing a 6-methylene chain with a piperazine unit, led to a significant enhancement in aqueous solubility (up to 19 mg/mL at pH 1.2) for related compounds . Such improvements are crucial for formulating effective pharmaceuticals.
- The same design changes resulted in a remarkable improvement in oral absorption. For example, the Cmax of the modified compound was 1100-fold higher than that of the original compound in fasted dogs . This suggests potential clinical utility.
Heterocyclic Synthesis
Imidazoles play a vital role in functional molecules. Here’s a relevant aspect:
Regiocontrolled Synthesis:- Imidazoles are key components in various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have focused on the bonds formed during their formation . This compound’s structure aligns with these efforts.
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-8-tert-butyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-20(2,3)15-8-17(26)25-10-12(11-28-19(25)24-15)18(27)21-9-16-22-13-6-4-5-7-14(13)23-16/h4-8,12H,9-11H2,1-3H3,(H,21,27)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDDOWUFWPBSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide |
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